YX-2-107: A Technical Deep Dive into its Mechanism of Action for Selective CDK6 Degradation
YX-2-107: A Technical Deep Dive into its Mechanism of Action for Selective CDK6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of YX-2-107, summarizing key preclinical data, outlining experimental methodologies, and visualizing its core signaling pathways. YX-2-107 represents a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3] By hijacking the cell's natural protein disposal machinery, YX-2-107 not only inhibits the kinase activity of CDK6 but also eliminates the protein entirely, offering potential advantages over traditional kinase inhibitors.[3][4][5]
Core Mechanism of Action: Targeted Protein Degradation
YX-2-107 operates as a bifunctional molecule, simultaneously binding to CDK6 and an E3 ubiquitin ligase.[3] Specifically, YX-2-107 recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to a rapid and preferential reduction of CDK6 levels within the cell.[3]
The key steps in the mechanism of action are:
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Binding: YX-2-107 binds to both CDK6 and the CRBN E3 ubiquitin ligase.
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Ternary Complex Formation: The binding of YX-2-107 to both proteins brings them into close proximity, forming a ternary complex.
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Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the CDK6 protein.
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Proteasomal Degradation: The poly-ubiquitinated CDK6 is recognized and degraded by the 26S proteasome.
This degradation-based approach offers a distinct advantage over simple kinase inhibition by eliminating both the catalytic and non-catalytic functions of CDK6.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for YX-2-107 from in vitro and in vivo studies.
Table 1: In Vitro Activity of YX-2-107
| Parameter | Value | Cell Line/System | Reference |
| CDK6 Degradation IC50 | 4.4 nM | In vitro | [1][2] |
| CDK6 Degradation DC50 | ~4 nM | Ph+ BV173 ALL cells | [3][6] |
| CDK4 Kinase Inhibition IC50 | 0.69 nM | In vitro | [3][6][7] |
| CDK6 Kinase Inhibition IC50 | 4.4 nM | In vitro | [3][6][7] |
Table 2: In Vivo Pharmacokinetics and Activity of YX-2-107
| Parameter | Value | Animal Model | Dosing | Reference |
| Maximum Concentration (Cmax) | 741 nM | C57BL/6j mice | 10 mg/kg; i.p.; single dose | [1] |
| Plasma Clearance | Cleared after 4 hours | C57BL/6j mice | 10 mg/kg; i.p.; single dose | [1] |
| Pharmacological Activity | Suppression of Ph+ ALL proliferation | NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg; i.p.; single daily for 3 days | [1] |
| Metabolic Stability (Half-life) | 35 minutes | Mouse liver microsomes | N/A | [4] |
Signaling Pathway
YX-2-107-mediated degradation of CDK6 has significant downstream effects on cell cycle regulation. A primary consequence is the inhibition of Retinoblastoma (RB) protein phosphorylation.[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression. Additionally, YX-2-107 treatment leads to the downregulation of FOXM1 expression, another key regulator of cell cycle progression.[1][2]
Caption: Signaling pathway of YX-2-107 leading to CDK6 degradation and cell cycle arrest.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature describes the key experimental setups used to elucidate the mechanism of action of YX-2-107.
In Vitro Degradation and Kinase Inhibition Assays
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Objective: To determine the potency and selectivity of YX-2-107 in degrading CDK6 and inhibiting CDK4/6 kinase activity.
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Methodology Outline:
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Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured under standard conditions.[1]
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Treatment: Cells are treated with a range of concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).[1]
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Protein Level Analysis: Cell lysates are collected, and protein levels of CDK6, CDK4, phospho-RB, and FOXM1 are assessed by Western blotting.[1]
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Kinase Activity Assay: In vitro kinase assays are performed using recombinant CDK4 and CDK6 enzymes to determine the IC50 values for kinase inhibition.[3][6]
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Data Analysis: Densitometry is used to quantify protein bands from Western blots to determine the DC50 for CDK6 degradation.
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Cell Cycle Analysis
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Objective: To assess the effect of YX-2-107 on cell cycle progression.
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Methodology Outline:
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Cell Treatment: Ph+ ALL cells are treated with YX-2-107 (e.g., 2000 nM) for a defined period (e.g., 48 hours).[1]
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Cell Staining: Cells are fixed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
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Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
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In Vivo Xenograft Studies
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Objective: To evaluate the in vivo efficacy of YX-2-107 in suppressing Ph+ ALL growth.
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Methodology Outline:
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Animal Model: Immunodeficient mice (e.g., NRG-SGM3) are engrafted with human Ph+ ALL cells to establish xenografts.[1]
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Treatment: Once leukemia is established, mice are treated with YX-2-107 (e.g., 150 mg/kg, i.p., daily for 3 days) or a vehicle control.[1]
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Monitoring: Leukemia burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.[4]
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Pharmacodynamic Analysis: At the end of the treatment period, tissues are collected to assess the levels of CDK6, phospho-RB, and FOXM1 to confirm target engagement.[1]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
